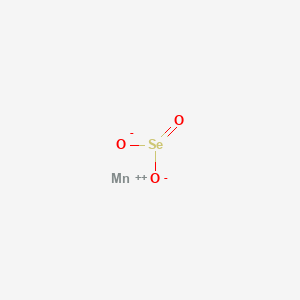

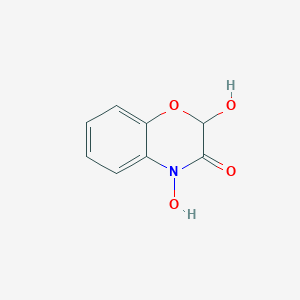

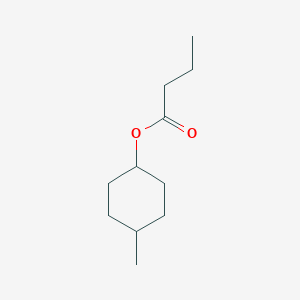

![molecular formula C9H9NO3S B100248 3-Ethoxybenzo[d]isothiazole 1,1-dioxide CAS No. 18712-15-7](/img/structure/B100248.png)

3-Ethoxybenzo[d]isothiazole 1,1-dioxide

Übersicht

Beschreibung

The compound 3-Ethoxybenzo[d]isothiazole 1,1-dioxide is a derivative of the benzisothiazole family, which is characterized by a sulfur and nitrogen-containing heterocycle attached to a benzene ring. The ethoxy group at the 3-position indicates an ether functional group linked to the ring, providing unique chemical properties to the molecule. Benzisothiazoles and their derivatives are of significant interest due to their diverse biological activities and potential applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of isothiazole derivatives often involves the reaction of nitrile oxides and munchnones with various substrates. For instance, 3-Diethylamino-4-(4-methoxyphenyl)-5-vinyl-isothiazole 1,1-dioxide, a related compound, was synthesized through cycloaddition reactions with nitrile oxides and munchnones, yielding cycloadducts in good yields . The reaction targeted the vinyl group exclusively, demonstrating the specificity of the reaction site in these molecules. Additionally, oxidation reactions have been employed to prepare isothiazole oxides and dioxides, as seen in the preparation of 4-isothiazolin-3-one I-oxides and I, I-dioxides using oxidizing agents like m-chloroperbenzoic acid .

Molecular Structure Analysis

The molecular structure of benzisothiazole derivatives is often characterized by the presence of hydrogen-bond donor and acceptor systems. For example, 2,3-Dihydro-2-alkyl-3-hydroxybenzisothiazole 1,1-dioxides exhibit self-complementary hydrogen-bonding capabilities, leading to the formation of novel hydrogen-bonded dimers with 12/14-membered bicyclic bridges . These structural features are crucial for the molecular association and can significantly influence the physical and chemical properties of the compounds.

Chemical Reactions Analysis

Benzisothiazole derivatives undergo various chemical reactions, including cycloaddition and pyrolytic transformation. The cycloadducts formed from reactions with nitrile oxides and munchnones can undergo pyrolytic transformation into α,β-unsaturated nitriles through intermediate isoxazole- or pyrrole-isothiazoline 1,1-dioxide structures . These transformations highlight the reactivity of the vinyl group and the potential for generating diverse chemical structures from isothiazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzisothiazole derivatives are influenced by their molecular structure and substituents. The intermolecular associations through hydrogen bonding, as observed in 2,3-Dihydro-2-alkyl-3-hydroxybenzisothiazole 1,1-dioxides, can affect solubility and stability . Furthermore, the presence of functional groups such as the ethoxy group in 3-Ethoxybenzo[d]isothiazole 1,1-dioxide can modify the compound's hydrophobicity and reactivity. The anti-bacterial activities of these compounds, as seen in the synthesized 2-hydroxyethylbenzo[d]isothiazol-3(2H)-one aliphatic acid esters, also indicate their potential as bioactive molecules, particularly against Gram-positive bacteria .

Wissenschaftliche Forschungsanwendungen

Generation of Benzosultams

This research discusses an efficient route to create diverse 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides through a multi-component reaction. This process is significant in the synthesis of sulfonated benzosultams, which have various applications in chemistry (Zhou, Xia, & Wu, 2017).

Synthesis of Cyclic Sulfonamides

Another study describes the synthesis of novel cyclic sulfonamides, which are important in the development of new pharmaceuticals. This involves the thermal Diels-Alder reaction of triene derivatives, leading to the creation of compounds like 2-(4-chlorobenzyl)-5-(1H-imidazol-4-yl)-2,3,3a,4,5,7a-hexahydrobenzo[d]isothiazole 1,1-dioxide, a histamine H3 receptor antagonist (Greig, Tozer, & Wright, 2001).

Isothiazole Derivatives Synthesis

Research on the reaction of m-chloroperbenzoic acid with 4-isothiazolin-3-ones led to the preparation of representative 4-isothiazolin-3-one I-oxides and I, I-dioxides. These findings expand the chemical understanding of isothiazole compounds and their derivatives (Lewis, Miller, Hausman, & Szamborski, 1971).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-ethoxy-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-2-13-9-7-5-3-4-6-8(7)14(11,12)10-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDNTGGXSZLIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NS(=O)(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355531 | |

| Record name | 3-Ethoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxybenzo[d]isothiazole 1,1-dioxide | |

CAS RN |

18712-15-7 | |

| Record name | 3-Ethoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

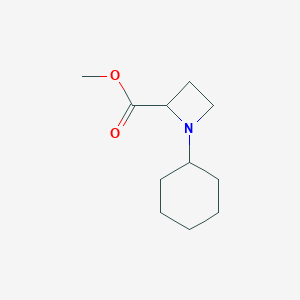

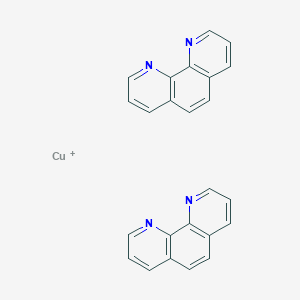

![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)

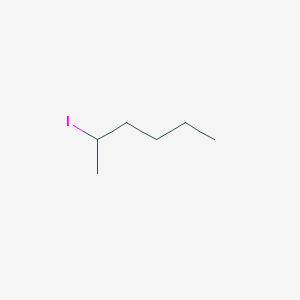

![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)